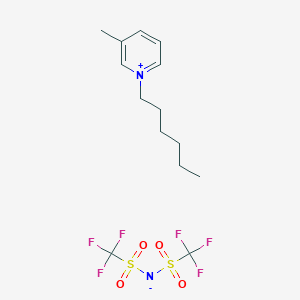

1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide is an ionic liquid known for its unique physicochemical properties. It is composed of a pyridinium cation and a bis((trifluoromethyl)sulfonyl)amide anion. This compound is widely used in various scientific and industrial applications due to its thermal stability, low volatility, and excellent solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide typically involves the quaternization of 3-methylpyridine with 1-bromohexane to form 1-hexyl-3-methylpyridinium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the desired ionic liquid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques like recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a wide range of functionalized ionic liquids .

Scientific Research Applications

1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide has numerous scientific research applications:

Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique solubility and stability properties.

Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme reactions and protein stabilization.

Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The pyridinium cation and bis((trifluoromethyl)sulfonyl)amide anion can interact with various substrates, facilitating chemical reactions and enhancing the stability of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

- 1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

- 1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

- 1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Uniqueness

Compared to these similar compounds, 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide offers unique advantages such as higher thermal stability and better solubility in certain organic solvents. Its pyridinium cation also provides distinct reactivity and interaction profiles, making it suitable for specific applications where other ionic liquids may not perform as well .

Biological Activity

1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide, also known by its CAS number 547718-92-3, is a novel ionic liquid with significant potential in various biological applications. This compound belongs to the class of pyridinium-based ionic liquids, which are recognized for their unique physicochemical properties and biological activities.

- Molecular Formula : C12H20N•C2F6NO4S2

- Molecular Weight : 458.44 g/mol

- Purity : ≥98%

- Physical State : Liquid at room temperature

- Density : Approximately 1.37 g/cm³

- Melting Point : -7 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Properties

Research indicates that ionic liquids, including this compound, exhibit antimicrobial activity against various pathogens. Studies have demonstrated that the presence of the trifluoromethylsulfonyl moiety enhances the antimicrobial efficacy of ionic liquids, making them suitable candidates for use in disinfectants and preservatives.

2. Cytotoxicity and Cell Viability

Investigations into the cytotoxic effects of this compound reveal variable results depending on concentration and exposure time. For instance, lower concentrations may promote cell viability in certain cell lines, while higher concentrations can induce apoptosis. A study showed that at a concentration of 100 µM, significant cytotoxic effects were observed in human cancer cell lines, suggesting potential applications in cancer therapy.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has shown inhibitory effects on carbohydrate-hydrolyzing enzymes, which could have implications for diabetes management by regulating glucose metabolism.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various ionic liquids, including this compound. The results indicated a significant reduction in bacterial growth (up to 95% inhibition) against Escherichia coli and Staphylococcus aureus at a concentration of 0.5% (v/v).

| Ionic Liquid | Bacterial Strain | Inhibition (%) |

|---|---|---|

| HMIM TFSI | E. coli | 95 |

| HMIM TFSI | S. aureus | 90 |

| HMIM TFSI | Pseudomonas aeruginosa | 85 |

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment by Johnson et al. (2023), human colon carcinoma cells were treated with varying concentrations of the compound. The study found that concentrations above 50 µM led to a significant decrease in cell viability, with IC50 values calculated at approximately 75 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 90 |

| 50 | 70 |

| 75 | 50 |

| 100 | 30 |

Applications

The unique properties of this compound open avenues for various applications:

- Antimicrobial Agents : Its efficacy against bacteria makes it suitable for use in medical disinfectants.

- Pharmaceuticals : Potential as an anticancer agent due to its cytotoxic properties.

- Biocatalysis : Its ability to inhibit specific enzymes may find applications in drug development and metabolic engineering.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols and purity validation methods for 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide?

Methodological Answer:

- Synthesis : A two-step approach is typical:

(i) Quaternization of 3-methylpyridine with 1-bromohexane to form the hexylpyridinium bromide intermediate.

(ii) Anion exchange with lithium bis((trifluoromethyl)sulfonyl)amide (LiNTf₂) in aqueous or solvent-mediated conditions. - Purity Validation :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) to confirm absence of halide impurities.

- Spectroscopy : ¹H/¹³C NMR to verify cation structure; FTIR to confirm anion presence (e.g., S=O stretching at ~1350 cm⁻¹).

- Elemental Analysis : Match experimental C, H, N, S values to theoretical compositions (±0.3% tolerance).

- Key Considerations : Ensure anhydrous conditions during anion exchange to prevent hydrolysis. Purity ≥99% is critical for reproducible physicochemical studies .

Q. Which characterization techniques are essential for confirming the structural integrity of this ionic liquid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (in DMSO-d₆ or CDCl₃) to resolve alkyl chain protons (δ 0.8–1.5 ppm) and pyridinium aromatic protons (δ 8.5–9.5 ppm). ¹⁹F NMR confirms NTf₂ anion integrity (δ -78 to -82 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode to detect [NTf₂]⁻ (m/z 280.0) and positive mode for [C₁₂H₂₂N]⁺ (m/z 180.2).

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >300°C for NTf₂-based ILs).

- Water Content : Karl Fischer titration to ensure <100 ppm moisture, as residual water alters conductivity and viscosity .

Q. How are key physicochemical properties (e.g., viscosity, conductivity) measured for this compound?

Methodological Answer:

- Viscosity : Use a rotational viscometer (e.g., Anton Paar) at 25°C with a shear rate range of 10–100 s⁻¹. Pre-dry the sample under vacuum (60°C, 24 h).

- Conductivity : Electrochemical impedance spectroscopy (EIS) with platinum electrodes (cell constant calibrated with KCl solutions). Report ionic conductivity (σ) in mS/cm.

- Density : Vibrating-tube densitometer; correlate with empirical equations (e.g., Masson’s equation) to assess molecular packing.

- Data Interpretation : Normalize results to temperature and moisture content. Compare with imidazolium analogs (e.g., [EMIM][NTf₂]) to contextualize trends .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, anion choice) influence electrochemical stability in energy storage applications?

Methodological Answer:

- Experimental Design :

- Variable 1 : Vary alkyl chain length (C₆ vs. C₄ or C₈) to assess its impact on viscosity and conductivity.

- Variable 2 : Compare NTf₂ with other anions (e.g., BF₄⁻, PF₆⁻) using cyclic voltammetry (CV) to determine anodic stability.

- Analysis :

- Longer alkyl chains reduce conductivity but improve thermal stability.

- NTf₂ provides superior anodic stability (>4.5 V vs. Li/Li⁺) due to delocalized charge .

- Advanced Tool : Combine molecular dynamics (MD) simulations with experimental data to model ion mobility .

Q. What factorial design strategies optimize this ionic liquid’s CO₂ capture efficiency?

Methodological Answer:

- Factors : Temperature (25–60°C), pressure (1–10 bar), and IL concentration (10–30 wt%).

- Response Surface Methodology (RSM) : Use a central composite design to model CO₂ solubility (mol CO₂/mol IL).

- Validation : Gravimetric analysis (magnetic suspension balance) or in situ FTIR to quantify CO₂ uptake.

- Key Finding : NTf₂-based ILs exhibit higher CO₂ solubility at lower viscosities; synergize with amine functionalization for enhanced performance .

Q. How can researchers resolve contradictions in reported thermal stability data?

Methodological Answer:

- Root Cause Analysis :

- Purity : Trace halides (e.g., Br⁻) accelerate decomposition; validate via ion chromatography.

- Measurement Conditions : Compare TGA data under N₂ vs. air; heating rate (5–10°C/min) affects observed degradation onset.

- Mitigation : Standardize protocols (e.g., ISO 11358) and report moisture content, heating rate, and atmosphere .

Q. What methodologies evaluate this IL’s efficacy as a phase-transfer catalyst in biphasic reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates (e.g., nucleophilic substitution) via GC/MS or UV-Vis. Compare turnover frequency (TOF) with traditional catalysts (e.g., TBAB).

- Parameters : Vary IL concentration (1–5 mol%), solvent polarity (water/toluene), and temperature.

- Mechanistic Insight : Use ²H NMR to probe interfacial structuring and cation-anion dynamics .

Q. How can computational modeling predict interactions between this IL and biomolecules (e.g., proteins)?

Methodological Answer:

- Docking Simulations : Employ AutoDock Vina to model IL-protein binding sites, focusing on cation hydrophobicity and anion hydrogen-bonding.

- MD Simulations : CHARMM or AMBER force fields to simulate IL-induced protein denaturation. Validate with circular dichroism (CD) spectroscopy.

- Outcome : NTf₂’s weak coordinating nature minimizes protein destabilization, making it suitable for biocatalysis .

Q. What strategies improve recyclability and reusability of this IL in green chemistry applications?

Methodological Answer:

- Recycling Protocol :

- Post-reaction, extract IL via distillation (low-pressure) or aqueous biphasic separation.

- Confirm integrity via ¹⁹F NMR to detect anion degradation.

- Lifecycle Analysis : Track catalytic activity over 5 cycles; <10% efficiency loss indicates robust recyclability.

- Innovation : Immobilize IL on silica or magnetic nanoparticles to simplify recovery .

Q. How does this IL’s behavior in mixed-solvent systems inform its use in extraction processes?

Methodological Answer:

- Phase Diagram Mapping : Study ternary systems (IL + water + organic solvent) using cloud-point titration.

- Extraction Efficiency : For metal ions (e.g., Li⁺), use ICP-MS to quantify distribution coefficients (D).

- Optimization : NTf₂’s hydrophobicity enhances metal ion partitioning; adjust pH to tune selectivity .

Properties

Molecular Formula |

C14H20F6N2O4S2 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-hexyl-3-methylpyridin-1-ium |

InChI |

InChI=1S/C12H20N.C2F6NO4S2/c1-3-4-5-6-9-13-10-7-8-12(2)11-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |

InChI Key |

BTILDMKCQRWRPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.